2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392319-15-2
VCID: VC5824579
InChI: InChI=1S/C15H14N6O3S3/c1-8-18-19-13(26-8)16-11(22)7-25-15-21-20-14(27-15)17-12(23)9-5-3-4-6-10(9)24-2/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23)
SMILES: CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Molecular Formula: C15H14N6O3S3
Molecular Weight: 422.5

2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392319-15-2

Cat. No.: VC5824579

Molecular Formula: C15H14N6O3S3

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392319-15-2

Specification

CAS No. 392319-15-2
Molecular Formula C15H14N6O3S3
Molecular Weight 422.5
IUPAC Name 2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H14N6O3S3/c1-8-18-19-13(26-8)16-11(22)7-25-15-21-20-14(27-15)17-12(23)9-5-3-4-6-10(9)24-2/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23)
Standard InChI Key ORXPHYWNNOVSRL-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a central benzamide scaffold substituted with a methoxy group (–OCH₃) at the ortho position of the benzene ring. This amide linkage (–CONH–) connects to a 1,3,4-thiadiazole ring via a sulfanyl (–S–) bridge, which itself is bonded to a carbamoylmethyl group (–CH₂C(O)NH–). The second thiadiazole ring incorporates a methyl substituent at position 5, enhancing lipophilicity .

Key structural attributes:

  • Methoxy group: Modulates electronic effects and solubility.

  • Thiadiazole rings: Impart rigidity and enable metal chelation via N–C–S linkages .

  • Sulfanyl bridge: Enhances conformational flexibility and redox activity.

Synthesis and Optimization Strategies

Reaction Pathways and Conditions

Synthesis involves sequential coupling reactions under controlled conditions :

  • Step 1: Reaction of 2-methoxybenzoic acid with 2-amino-5-mercapto-1,3,4-thiadiazole using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents.

  • Step 2: Sulfanyl linkage formation via nucleophilic substitution between the thiol group and a carbamoylmethyl intermediate.

Optimized parameters :

  • Solvent: Toluene under nitrogen atmosphere.

  • Temperature: Reflux (~110°C).

  • Catalyst: Pyridine for acid scavenging.

  • Reaction time: 4 hours (monitored by TLC).

Yield: ~60–75% after crystallization in ethanol .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms critical functional groups :

  • Amide C=O stretch: 1648–1624 cm⁻¹.

  • N–H stretch: 3215–3263 cm⁻¹ (broad, indicative of secondary amides).

  • C–O–C (methoxy): 1250–1270 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic protons: δ 7.21–8.05 ppm (multiplet, 4H).

  • Methoxy group: δ 3.87 ppm (singlet, 3H).

  • Thiadiazole protons: δ 2.51 ppm (singlet, 3H, CH₃).

¹³C NMR APT :

  • Amide carbonyl: 167.3 ppm.

  • Thiadiazole carbons: 157.7 ppm (C=N), 133.5 ppm (C–S).

  • Methoxy carbon: 56.1 ppm.

Mass Spectrometry

LC-MS/MS (negative ESI) shows a molecular ion peak at m/z 265.99 ([M–H]⁻), aligning with the theoretical mass .

Thermal and Solubility Properties

Thermogravimetric Analysis (TGA)

  • Decomposition onset: 245–247°C .

  • Weight loss: ~80% at 400°C, indicating high thermal stability.

Solubility Profile

  • Polar solvents: Soluble in DMSO and DMF.

  • Nonpolar solvents: Insoluble in n-hexane and chloroform .

Comparative Analysis with Structural Analogues

PropertyTarget Compound2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
Molecular Weight422.5 g/mol341.4 g/mol
XLogP33.53.1
Thermal Stability245–247°C220–225°C
BioactivityAnticonvulsantUnreported

Future Directions and Challenges

  • Structure-Activity Relationship (SAR): Systematic modification of thiadiazole substituents to enhance potency.

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.

  • Toxicology Profiles: Acute and chronic toxicity assessments in preclinical models.

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